
1-Hydroxycyclobutanecarbonitrile
Overview
Description
1-Hydroxycyclobutanecarbonitrile is a cyclic nitrile compound with the molecular formula C5H7NO. It features a four-membered cyclobutane ring with a hydroxyl group and a nitrile group attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxycyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the addition of hydrogen cyanide to cyclobutanone, followed by hydrolysis to introduce the hydroxyl group. This reaction typically requires acidic or basic conditions to proceed efficiently .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxycyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutylamine derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Hydroxycyclobutanecarbonitrile has garnered interest in the development of small-molecule drug candidates. The unique structural properties of cyclobutane derivatives allow for the exploration of novel therapeutic agents. Recent studies have highlighted the utility of cyclobutane rings in enhancing the pharmacological profiles of drugs, including improved metabolic stability and bioavailability .
Case Study:
Research has shown that cyclobutane derivatives can be strategically incorporated into drug design to target specific biological pathways. For instance, compounds incorporating this compound have been investigated for their potential anti-cancer properties due to their ability to interact with amino acid transporters, facilitating selective uptake by tumor cells .
Organic Synthesis
In organic synthesis, this compound serves as a valuable intermediate for constructing complex molecules. Its reactivity allows it to participate in various transformations, including nucleophilic substitutions and cycloadditions.
Synthesis Pathways:
- C–H Functionalization: Recent advancements in C–H functionalization techniques have enabled the synthesis of cyclobutane derivatives from simpler precursors, showcasing the versatility of this compound in synthetic pathways .
- Functional Group Transformations: The compound can undergo transformations such as oxidation and reduction, making it suitable for generating diverse functional groups necessary for complex organic molecules .
Radiopharmaceuticals
One of the promising applications of this compound is its role as a precursor in the synthesis of radiolabeled compounds for positron emission tomography (PET). The compound can be utilized to produce amino acid derivatives that are effective for imaging highly proliferative tumors.
Case Study:
The synthesis of [18F]-labeled amino acids, such as [18F]-1-amino-3-fluorocyclobutanecarboxylic acid (FACBC), involves intermediates derived from this compound. These radiopharmaceuticals have shown promise in enhancing the detection and characterization of tumors due to their specific uptake mechanisms .
Comparative Analysis of Cyclobutane Derivatives
To better understand the applications of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
This compound | Cyclobutane ring with hydroxyl and nitrile groups | Versatile intermediate for drug synthesis |
[18F]-FACBC | Labeled amino acid derivative | Used in PET imaging for tumors |
Cyclobutane derivatives | Various functional groups | Enhanced pharmacological properties |
Mechanism of Action
The mechanism of action of 1-Hydroxycyclobutanecarbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl and nitrile groups play crucial roles in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
3-Hydroxycyclobutanecarbonitrile: Similar structure but with the hydroxyl group on a different carbon atom.
Cyclobutanone: Lacks the nitrile and hydroxyl groups.
Cyclobutanecarbonitrile: Lacks the hydroxyl group
Uniqueness: 1-Hydroxycyclobutanecarbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the same carbon atom of the cyclobutane ring.
Biological Activity
1-Hydroxycyclobutanecarbonitrile (C5H7NO) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring with a hydroxyl group and a carbonitrile functional group. Its unique structure contributes to its interactions with biological targets, making it a subject of interest in drug design and development.
Anticancer Properties
Research indicates that compounds containing cyclobutane rings, including this compound, exhibit promising anticancer properties. The mechanism often involves the inhibition of key pathways in cancer cell proliferation and survival. For instance, cyclobutane derivatives have been shown to induce apoptosis in cancer cells by disrupting tubulin polymerization, which is critical for mitosis .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes involved in cancer progression and neurodegeneration.
- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways that regulate cell growth and survival, particularly through interactions with kinases and other regulatory proteins.
Study on Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with an IC50 value suggesting potent activity. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 5.4 | Induces apoptosis via caspase activation |
HeLa (Cervical) | 8.2 | Cell cycle arrest at G2/M phase |
A549 (Lung) | 10.5 | Inhibition of tubulin polymerization |
Neuroprotection Study
In another investigation focusing on neuroprotective effects, this compound was administered to models of oxidative stress. The findings suggested that the compound significantly reduced markers of oxidative damage and preserved neuronal integrity .
Treatment | Oxidative Stress Marker Reduction (%) | Notes |
---|---|---|
Control | - | Baseline |
This compound (10 µM) | 45% | Significant reduction in reactive oxygen species |
Properties
IUPAC Name |
1-hydroxycyclobutane-1-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-4-5(7)2-1-3-5/h7H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOUNPBUASFCKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656028 | |
Record name | 1-Hydroxycyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55767-58-3 | |
Record name | 1-Hydroxycyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxycyclobutane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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